Benzoic acid, 2-iodo-, anhydride

Description

Contextualization within Organoiodine Chemistry

Organoiodine compounds are organic compounds containing one or more carbon-iodine bonds. wikipedia.org This class of compounds is notable in organic synthesis, largely due to the low electronegativity of iodine and the weakness of the C-I bond, making the iodide a good leaving group. wikipedia.org Within this family, hypervalent iodine compounds are particularly important. These are organoiodine compounds where the iodine atom has a formal oxidation state greater than +1.

"Benzoic acid, 2-iodo-, anhydride" and its related derivatives like 2-Iodoxybenzoic acid (IBX) are prime examples of hypervalent iodine(V) reagents. orientjchem.org These reagents are prized for their ability to effect a wide range of oxidative transformations in a mild and selective manner. orientjchem.orgorganic-chemistry.org Unlike many heavy-metal-based oxidants, hypervalent iodine compounds are generally considered more environmentally benign. IBX, for instance, is effective in the oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl groups. orientjchem.org

Historical Overview and Evolution of Research Focus

The parent compound, 2-Iodoxybenzoic acid (IBX), was first synthesized in 1893. chemicalbook.comresearchgate.net However, its utility in organic synthesis was initially hampered by its poor solubility in most common organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com A significant breakthrough occurred in 1994 when it was discovered that IBX is soluble in DMSO and is highly effective for the oxidation of alcohols and glycols. chemicalbook.com This discovery sparked a renewed and intense interest in the applications of IBX and its derivatives in organic synthesis.

Early research focused on establishing the scope of its oxidizing capabilities. It was found to be particularly adept at converting primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. orientjchem.org Over time, the research focus has expanded significantly. researchgate.net Scientists have developed more soluble and stable derivatives to overcome the limitations of the original compound. For example, stabilized IBX (SIBX), which is commercially available, is mixed with carboxylic acids like benzoic acid and isophthalic acid to reduce its explosive nature. wikipedia.org Furthermore, the development of IBX-esters and polymer-supported IBX has provided reagents with improved solubility and easier product separation. chemicalbook.comacs.org Current research continues to explore new applications, catalytic systems, and the mechanistic details of its reactions. organic-chemistry.orgresearchgate.net

Structural Features and Precise Chemical Nomenclature

The precise chemical identity of the title compound can be complex due to the existence of related structures and tautomers. The term "this compound" can refer to the anhydride (B1165640) formed from two molecules of 2-iodobenzoic acid. However, in the context of hypervalent iodine chemistry, the focus is often on 2-Iodoxybenzoic acid (IBX) and its derivatives.

IBX itself exists in two tautomeric forms. chemicalbook.comwikipedia.org The more common representation is the cyclic 1-hydroxy-1λ⁵,2-benziodoxole-1,3-dione structure. wikipedia.orgthermofisher.com The IUPAC name for this structure clarifies the hypervalent nature of the iodine.

The anhydride of 2-iodobenzoic acid has the molecular formula C₁₄H₈I₂O₃. lookchem.com In contrast, 2-Iodoxybenzoic acid (IBX) has the formula C₇H₅IO₄. wikipedia.orgthermofisher.com The related Dess-Martin Periodinane (DMP), a highly soluble and widely used oxidizing agent, is prepared by treating IBX with acetic anhydride. acs.org Esters of 2-iodoxybenzoic acid, known as IBX-esters, have also been synthesized and characterized. These compounds, such as methyl 2-iodoxybenzoate, are stable, microcrystalline products. acs.orgnih.gov X-ray diffraction studies have revealed a pseudobenziodoxole structure for these esters, a feature that influences their reactivity. acs.orgnih.gov

Below is a table summarizing key identifiers for some of these related compounds.

| Property | Benzoic acid, 2-iodo- | This compound | 2-Iodoxybenzoic acid (IBX) |

| Molecular Formula | C₇H₅IO₂ nist.gov | C₁₄H₈I₂O₃ lookchem.com | C₇H₅IO₄ wikipedia.orgthermofisher.com |

| Molar Mass ( g/mol ) | 248.0179 nist.gov | 478.025 lookchem.com | 280.02 wikipedia.org |

| CAS Number | 88-67-5 nist.gov | 51417-53-9 lookchem.com | 61717-82-6 wikipedia.orgthermofisher.com |

| IUPAC Name | 2-Iodobenzoic acid nist.gov | This compound | 1-Hydroxy-1λ⁵,2-benziodoxole-1,3-dione wikipedia.orgthermofisher.com |

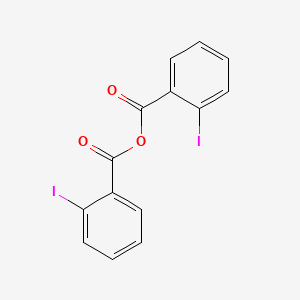

Structure

3D Structure

Properties

CAS No. |

51417-53-9 |

|---|---|

Molecular Formula |

C14H8I2O3 |

Molecular Weight |

478.02 g/mol |

IUPAC Name |

(2-iodobenzoyl) 2-iodobenzoate |

InChI |

InChI=1S/C14H8I2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H |

InChI Key |

JHTVKOFDNGUMBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2I)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Benzoic Acid, 2 Iodo , Anhydride

Reactions Involving the Anhydride (B1165640) Functionality

The anhydride group is a key reactive center in Benzoic acid, 2-iodo-, anhydride, susceptible to attack by various nucleophiles.

Nucleophilic Acyl Substitution Reactions

Acid anhydrides are reactive acylating agents, second only to acid halides in reactivity. libretexts.org They readily undergo nucleophilic acyl substitution, a two-step addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu A nucleophile first adds to one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a carboxylate as the leaving group to yield the acylated product. masterorganicchemistry.comvanderbilt.edu

In the context of this compound, this reaction would involve a nucleophile attacking one of the carbonyl groups, leading to the formation of a 2-iodobenzoyl derivative and a 2-iodobenzoate (B1229623) salt. The reactivity of the anhydride can be enhanced by acid catalysis, which protonates the carbonyl group, making it more electrophilic. byjus.com

Ring-Opening and Esterification Reactions

Acid anhydrides react with alcohols to produce an ester and a carboxylic acid. libretexts.orgwikipedia.orglibretexts.org This reaction, a form of alcoholysis, is a common method for ester preparation. uomustansiriyah.edu.iq For this compound, treatment with an alcohol (ROH) would yield one equivalent of a 2-iodobenzoate ester and one equivalent of 2-iodobenzoic acid. libretexts.org The reaction proceeds via the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. libretexts.org

Ring-opening copolymerization (ROCOP) of anhydrides with epoxides is a method to synthesize polyesters. nih.gov While specific studies on this compound in this context are not prevalent, the general mechanism involves the opening of the anhydride ring by a catalyst, followed by reaction with the epoxide. nih.gov

Potential Interactions with Various Functional Groups

The anhydride functionality of this compound can react with a variety of functional groups:

Water: Hydrolysis of the anhydride with water will yield two equivalents of 2-iodobenzoic acid. libretexts.org

Amines: Reaction with ammonia (B1221849) or primary and secondary amines will produce a 2-iodobenzamide (B1293540) and a 2-iodobenzoic acid salt of the amine. Two equivalents of the amine are typically required as the initially formed carboxylic acid reacts with the amine base. libretexts.orguomustansiriyah.edu.iq

Carboxylic Acids: Reaction with another carboxylic acid can lead to the formation of an unsymmetrical anhydride. uomustansiriyah.edu.iq

Transformations Involving the Iodo-Substituent

The iodine atom at the ortho position of the benzene (B151609) ring provides another avenue for chemical transformations, distinct from the reactivity of the anhydride group.

Investigation of C-I Bond Activation and Functionalization

The carbon-iodine bond in aryl iodides can be activated and functionalized through various transition-metal-catalyzed cross-coupling reactions. 2-Iodobenzoic acid, the parent acid of the anhydride, is known to participate in reactions like the Suzuki reaction. chemdad.com It is plausible that this compound could also undergo similar transformations, potentially after conversion to a more suitable derivative.

Exploration of Potential for Hypervalent Iodine Species Formation

2-Iodobenzoic acid is a well-known precursor for the synthesis of hypervalent iodine reagents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane. chemdad.comwikipedia.orgchemicalbook.com These reagents are valuable as mild oxidizing agents in organic synthesis. wikipedia.orgorganic-chemistry.org The synthesis of IBX involves the oxidation of 2-iodobenzoic acid. wikipedia.org

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Advanced Iodinated Organic Compounds

While direct applications of 2-iodobenzoic anhydride (B1165640) are specialized, its role as a precursor is pivotal. It can be utilized in the synthesis of various advanced iodinated organic compounds. For instance, its reaction with nucleophiles can lead to the formation of esters and amides of 2-iodobenzoic acid, which themselves are valuable intermediates in a range of chemical transformations. The anhydride functional group provides a reactive site for these transformations, allowing for the introduction of the 2-iodobenzoyl moiety into larger molecular frameworks.

Indirect Contribution to the Generation of Widely Utilized Organoiodine Reagents

The most significant contribution of 2-iodobenzoic anhydride to organic synthesis is indirect, stemming from its relationship with its hydrolysis product, 2-iodobenzoic acid. This acid is a direct precursor to two of the most important hypervalent iodine reagents in modern organic chemistry: 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP). wikipedia.orgchemicalbook.com These reagents are celebrated for their mild and selective oxidizing capabilities. tcichemicals.comyoutube.com

Relationship via 2-Iodobenzoic Acid to 2-Iodoxybenzoic Acid (IBX) Synthesis

2-Iodoxybenzoic acid (IBX) is a powerful and selective oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones. youtube.comorientjchem.orgwikipedia.orgguidechem.com The synthesis of IBX begins with 2-iodobenzoic acid. wikipedia.orgwikipedia.orgguidechem.com A common and environmentally friendly method involves the oxidation of 2-iodobenzoic acid using potassium bromate (B103136) in sulfuric acid or, more frequently, with Oxone® (a triple salt containing potassium peroxymonosulfate) in water. orientjchem.orgwikipedia.orgwikipedia.org The reaction with Oxone® is typically conducted at elevated temperatures (around 70°C) and results in the precipitation of IBX in high yield and purity. orientjchem.orgwikipedia.org

The insolubility of IBX in many common organic solvents was initially a drawback, but its efficacy as an oxidant has led to the development of various strategies to overcome this limitation. wikipedia.org

Connection via 2-Iodobenzoic Acid to Dess-Martin Periodinane (DMP) Precursors

Dess-Martin Periodinane (DMP) is another exceptionally useful hypervalent iodine oxidant derived from 2-iodobenzoic acid. wikipedia.orgchemicalbook.com DMP offers the advantage of being more soluble in common organic solvents compared to IBX. guidechem.comacs.org The synthesis of DMP is a two-step process that starts with 2-iodobenzoic acid.

First, 2-iodobenzoic acid is oxidized to form 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, which is the cyclic tautomer of IBX. wikipedia.orgorgsyn.orgchemspider.com This is the same intermediate in the synthesis of IBX.

In the second step, this intermediate is treated with acetic anhydride, often with a catalytic amount of an acid like tosylic acid. wikipedia.orgchemspider.com This acylation step converts the IBX precursor into Dess-Martin Periodinane. wikipedia.org The use of a catalytic acid significantly accelerates the reaction. wikipedia.org

The reaction sequence is as follows:

2-Iodobenzoic acid → 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX precursor) wikipedia.orgorgsyn.org

1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide + Acetic Anhydride → Dess-Martin Periodinane wikipedia.orgchemspider.com

The development of DMP from a 2-iodobenzoic acid precursor has provided organic chemists with a mild, selective, and versatile reagent for the oxidation of alcohols to aldehydes and ketones, finding widespread use in the synthesis of complex molecules and natural products. tcichemicals.com

Spectroscopic and Structural Elucidation Studies of Benzoic Acid, 2 Iodo , Anhydride

Advanced Spectroscopic Characterization Techniques

A complete spectroscopic characterization relies on techniques such as NMR, IR, Raman, and mass spectrometry. For Benzoic acid, 2-iodo-, anhydride (B1165640), specific experimental data from these techniques are not readily found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

No specific ¹H or ¹³C NMR spectroscopic data for Benzoic acid, 2-iodo-, anhydride could be located in the available literature. For comparison, the starting material, 2-iodobenzoic acid, has been characterized by NMR. chemicalbook.comrsc.orgspectrabase.com In a hypothetical NMR spectrum of the anhydride, one would anticipate the absence of the characteristic acidic proton peak (typically found downfield around 11.5 ppm for the carboxylic acid) and shifts in the aromatic and carbonyl carbon signals compared to the parent acid. texiumchem.com

Infrared (IR) and Raman Spectroscopy Analysis

Specific IR and Raman spectra for this compound are not available. Generally, acid anhydrides display two characteristic carbonyl (C=O) stretching bands in their IR spectra due to symmetric and asymmetric stretching modes. nist.gov This is a key feature that distinguishes them from carboxylic acids, which typically show a single, broader C=O stretching band. chegg.com For instance, benzoic anhydride (the non-iodinated analogue) shows these characteristic peaks. nist.gov One would predict the IR spectrum of 2-iodobenzoic anhydride to exhibit similar features, with two distinct C=O bands, likely in the region of 1700-1850 cm⁻¹.

Mass Spectrometry for Molecular Structure Confirmation

While mass spectrometry is a crucial tool for confirming molecular weight and structure, the specific mass spectrum for this compound is not published in the surveyed sources. The expected exact mass is 477.85629 u. lookchem.com A mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. Fragmentation patterns would likely involve the loss of CO, CO₂, and iodine radicals, providing further structural confirmation.

Crystallographic Analysis and Solid-State Structures

There are no published crystal structures for this compound in the primary crystallographic databases. A crystallographic analysis would provide definitive information on its solid-state structure, including bond lengths, bond angles, and the spatial arrangement of the two iodobenzoyl groups. This data is essential for understanding the molecule's three-dimensional architecture.

Conformational Analysis and Stereochemical Considerations

Without crystallographic or computational data, a detailed conformational analysis of this compound is purely speculative. Such an analysis would investigate the rotational freedom around the C-O-C anhydride linkage and the C-C bonds connecting the carbonyl groups to the benzene (B151609) rings. The steric hindrance imposed by the ortho-iodo substituents would significantly influence the preferred conformation, likely forcing the two aromatic rings into a twisted, non-planar arrangement to minimize steric strain. Studies on other anhydrides indicate that various conformations, from planar to highly twisted, are possible depending on the substituents.

Mechanistic Investigations of Reactions Involving Benzoic Acid, 2 Iodo , Anhydride

Elucidation of Reaction Mechanisms and Proposed Transition States

The primary reaction mechanism for acid anhydrides, including 2-iodobenzoic anhydride (B1165640), is nucleophilic acyl substitution . This mechanism is central to reactions such as hydrolysis, alcoholysis (ester formation), and aminolysis (amide formation). The general pathway involves the attack of a nucleophile on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group—in this case, a 2-iodobenzoate (B1229623) anion. vaia.com

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: A nucleophile (Nu-H, e.g., water, alcohol, amine) attacks one of the electrophilic carbonyl carbons of the 2-iodobenzoic anhydride. This is typically the rate-determining step.

Formation of a Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

Leaving Group Departure: The intermediate is unstable and collapses. The carbonyl group reforms, and the 2-iodobenzoate group is expelled as a leaving group.

Proton Transfer: A final, rapid proton transfer step occurs where a base (which can be another molecule of the nucleophile or the solvent) removes a proton from the attacking nucleophile, leading to the final product and a protonated base.

Proposed Transition States:

The transition state in nucleophilic acyl substitution reactions of anhydrides is the highest energy point on the reaction coordinate, occurring during the formation of the tetrahedral intermediate. ncert.nic.in It is a transient species where the bond between the nucleophile and the carbonyl carbon is partially formed, and the carbonyl double bond is partially broken. For 2-iodobenzoic anhydride, the transition state would feature a partial bond between the incoming nucleophile and the carbonyl carbon, and a developing negative charge on the carbonyl oxygen.

The ortho-iodo group can influence the stability of the transition state. Its steric bulk may hinder the approach of the nucleophile, potentially raising the energy of the transition state and slowing the reaction compared to an unsubstituted anhydride. However, the electron-withdrawing inductive effect of the iodine atom can make the carbonyl carbon more electrophilic, which could stabilize the developing negative charge on the oxygen in the transition state to some extent. Computational studies on related systems have been used to model such transition states and predict their energies. rsc.org

In some reactions, particularly those involving the iodine atom itself, alternative mechanisms may be at play. For instance, in the preparation of hypervalent iodine reagents like the Dess-Martin periodinane, acetic anhydride reacts with 2-iodoxybenzoic acid (IBX), a derivative of 2-iodobenzoic acid. nih.gov In such cases, the reaction likely involves the iodine center, where the anhydride acts as an acetylating agent for the hydroxyl groups on the iodine atom.

Kinetic Studies and Determination of Reaction Rates

Kinetic studies are crucial for quantifying the reactivity of a compound and understanding its reaction mechanism. For 2-iodobenzoic anhydride, kinetic studies would typically focus on determining the rate law, rate constants, and activation parameters (enthalpy and entropy of activation) for its reactions.

The rate of nucleophilic acyl substitution reactions of anhydrides generally follows a second-order rate law: Rate = k[Anhydride][Nucleophile]

This indicates that the rate-determining step involves a collision between one molecule of the anhydride and one molecule of the nucleophile.

Substituent Effects on Reaction Rates:

The rate of hydrolysis of substituted benzoic anhydrides is influenced by the electronic properties of the substituents on the benzene (B151609) ring. A study on the hydrolysis of various substituted benzoic anhydrides demonstrated a clear correlation between the substituent's electron-withdrawing or -donating nature and the reaction rate. acs.org

Electron-withdrawing groups (like the iodo group) generally increase the rate of hydrolysis. They make the carbonyl carbon more electrophilic and stabilize the negative charge on the leaving group (the 2-iodobenzoate anion).

Electron-donating groups , in contrast, decrease the reaction rate by making the carbonyl carbon less electrophilic.

The table below, based on data for the hydrolysis of substituted benzoic anhydrides, illustrates this trend. While specific data for 2-iodobenzoic anhydride is not provided in the cited literature, the trend allows for an estimation of its reactivity relative to other substituted anhydrides.

Table 1: Relative Rates of Hydrolysis for Substituted Benzoic Anhydrides

| Substituent (X) in (X-C₆H₄CO)₂O | Relative Rate Constant (k_rel) |

|---|---|

| p-OCH₃ | 0.25 |

| p-CH₃ | 0.46 |

| H | 1.00 |

| p-Cl | 3.57 |

| m-NO₂ | 27.9 |

| o-I | Predicted to be > 1 |

Data is representative and based on studies of substituted benzoic anhydrides. The value for o-I is an educated prediction based on the known electronic effects of iodine.

The ortho-position of the iodo group in 2-iodobenzoic anhydride also introduces a significant steric effect. This steric hindrance can counteract the electronic accelerating effect by making it more difficult for the nucleophile to approach the carbonyl carbon. The net effect on the reaction rate is a balance of these two opposing factors.

Influence of Catalysis and Solvent Effects on Reaction Pathways

Catalysis:

Reactions of 2-iodobenzoic anhydride, like other anhydrides, can be significantly accelerated by catalysts.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen can be protonated. This makes the carbonyl carbon much more electrophilic and thus more susceptible to attack by weak nucleophiles. The reaction proceeds through a more reactive, protonated intermediate.

Base Catalysis: Base catalysis is also common, particularly with weak nucleophiles like alcohols. A base (e.g., pyridine, DMAP) can deprotonate the nucleophile, making it more nucleophilic and increasing the reaction rate. Alternatively, highly effective nucleophilic catalysts like DMAP can attack the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the primary nucleophile. The use of substituted benzoic anhydrides with nucleophilic catalysts is a powerful method for esterification. acs.org

Solvent Effects:

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and even the mechanism. For reactions involving 2-iodobenzoic anhydride, the solvent's polarity is a key factor.

Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen-bond with the reactants and intermediates. In the hydrolysis of anhydrides, water is both the solvent and the reactant. In alcoholysis, an alcohol acts as the nucleophile and can also be the solvent. These solvents can stabilize the charged transition state, but they can also solvate the nucleophile, potentially reducing its reactivity.

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have high dielectric constants but cannot donate hydrogen bonds. They are effective at solvating cations but leave anions (and nucleophiles) relatively "bare" and more reactive. Reactions of anhydrides with charged nucleophiles are often faster in polar aprotic solvents.

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the reactants are less solvated, which can affect their reactivity. For reactions that proceed through a polar transition state, moving to a nonpolar solvent will generally decrease the reaction rate. ajgreenchem.com

The choice of solvent can also influence the reaction pathway. For instance, in Friedel-Crafts acylation reactions using anhydrides, specialized solvents like ionic liquids have been shown to act as both the solvent and a co-catalyst, influencing the yield and selectivity of the reaction. nih.govbeilstein-journals.org

Theoretical and Computational Chemistry Approaches to Benzoic Acid, 2 Iodo , Anhydride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of "Benzoic acid, 2-iodo-, anhydride (B1165640)." These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, bond characteristics, and electronic properties.

The electronic properties are further illuminated by analyzing the distribution of electron density and the molecular orbitals. Mulliken charge analysis can reveal the partial charges on each atom, highlighting the electrophilic nature of the carbonyl carbons and the effect of the electron-withdrawing iodine atom on the aromatic ring. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Calculated Structural Parameters for Benzoic acid, 2-iodo-, anhydride

| Parameter | Predicted Value |

| C=O Bond Length | ~1.20 Å |

| C-O (anhydride) Bond Length | ~1.40 Å |

| C-I Bond Length | ~2.10 Å |

| C-O-C Bond Angle | ~115° |

| Dihedral Angle (O=C-C=C) | Variable (dependent on conformation) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Precise values would require specific DFT calculations for "this compound."

Table 2: Illustrative Calculated Electronic Properties for this compound

| Property | Predicted Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Dipole Moment | ~ 3.5 D |

Note: These electronic property values are hypothetical and serve as examples of the data obtained from quantum chemical calculations. The actual values would depend on the level of theory and basis set used in the computation.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nist.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and intermolecular interactions. chadsprep.com For "this compound," MD simulations would be particularly useful for exploring the flexibility of the molecule and the rotational dynamics of the two 2-iodobenzoyl groups around the central anhydride linkage.

Conformational analysis, a key aspect of MD studies, aims to identify the different low-energy conformations the molecule can adopt. Due to the steric hindrance from the ortho-iodine atoms, the rotation around the C-O bonds of the anhydride bridge will be restricted. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

These simulations can be performed in a vacuum to study the intrinsic dynamics of the molecule or in a solvent to understand its behavior in a more realistic environment. In a solvent, the simulations would also shed light on the solvation structure and the specific interactions between the solute and solvent molecules.

Prediction of Reactivity, Selectivity, and Reaction Energetics via Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of "this compound" in chemical reactions. By analyzing the electronic structure and potential energy surfaces, chemists can anticipate how the molecule will behave as a reactant.

The electrophilicity of the carbonyl carbons, enhanced by the anhydride group, makes them susceptible to nucleophilic attack. Computational models can quantify this reactivity by calculating electrostatic potential maps, which visually represent the electron-rich and electron-poor regions of the molecule. The sites most susceptible to nucleophilic attack will appear as regions of positive electrostatic potential.

Furthermore, computational chemistry can be used to model entire reaction pathways. For instance, the hydrolysis of "this compound" to form two molecules of 2-iodobenzoic acid can be simulated to determine the reaction mechanism and the associated activation energies. This allows for the prediction of reaction rates and the identification of transition states. In reactions with unsymmetrical nucleophiles, computational models can help predict the regioselectivity of the attack, i.e., which of the two carbonyl groups is more likely to react.

The energetics of various potential reactions can be calculated to predict the thermodynamic feasibility of a transformation. This is particularly valuable in designing synthetic routes where "this compound" is used as a reagent, for example, in acylation reactions.

Advanced Applications and Emerging Research Frontiers for Benzoic Acid, 2 Iodo , Anhydride

Catalytic Applications in Organic Transformations

The high cost and waste generation associated with stoichiometric hypervalent iodine oxidants have driven the development of catalytic systems. A significant breakthrough has been the use of a catalytic amount of an iodo-compound, such as 2-iodobenzoic acid or its derivatives, in conjunction with a stoichiometric, inexpensive, and environmentally safe co-oxidant. organic-chemistry.orgrsc.org This approach allows for the in situ regeneration of the active iodine(V) species, enabling the catalytic cycle to continue.

Oxone (a stable triple salt of potassium peroxymonosulfate) has been widely adopted as the terminal oxidant in these systems. rsc.orgacs.org The reduced form of the catalyst, 2-iodosobenzoic acid (IBA) or 2-iodobenzoic acid itself, is re-oxidized by Oxone within the reaction mixture, making these less hazardous precursors suitable for generating the active IBX catalyst in situ. organic-chemistry.orgacs.org This methodology has proven effective for a broad range of oxidative transformations, most notably the oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids. organic-chemistry.orgacs.org

Research has shown that electron-donating groups on the 2-iodoxybenzoic acid scaffold can enhance catalytic activity. acs.org Furthermore, the development of specialized derivatives like 2-iodoxybenzenesulfonic acid (IBS) has yielded extremely active catalysts for selective oxidations, capable of operating at very low catalyst loadings (0.05–5 mol %). acs.org These catalytic systems often perform cleanly in nonaqueous solvents like nitromethane (B149229) or ethyl acetate (B1210297), simplifying the removal of the Oxone byproducts through simple filtration. acs.org

Below is a table summarizing representative catalytic oxidations utilizing derivatives of 2-iodobenzoic acid.

| Catalyst Precursor | Co-oxidant | Substrate Type | Product Type | Catalyst Loading | Reference |

| 2-Iodoxybenzoic acid (IBX) | Oxone | Primary/Secondary Alcohols | Carboxylic Acids/Ketones | 0.3 equiv | acs.org |

| 2-Iodosobenzoic acid (IBA) | Oxone | Baylis–Hillman Alcohols | Carbonyl Compounds | Catalytic | rsc.org |

| 3,5-di-tert-butyl-2-iodobenzoic acid | Oxone | Alcohols | Carbonyl Compounds | Catalytic | rsc.org |

| 2-Iodobenzenesulfonic acid (IBS) | Oxone | Primary/Secondary Alcohols | Aldehydes/Ketones | 0.05–5 mol % | acs.org |

| 2-Iodobenzoic acid | Oxone | Primary Alcohols | Carboxylic Acids | Catalytic | organic-chemistry.org |

Integration in Green Chemistry Methodologies

The principles of green chemistry—which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly central to synthetic chemistry. Hypervalent iodine reagents derived from 2-iodobenzoic acid align well with these principles for several reasons.

Firstly, they serve as an environmentally benign alternative to traditional heavy-metal oxidants, such as those based on chromium or manganese, which are often toxic and pose disposal challenges. rsc.orgmdpi.com Iodine-based reagents are considered to have low toxicity and offer a metal-free oxidation method. nih.govresearchgate.net

A key green feature of these systems is their recyclability. nih.govresearchgate.net The iodinane byproduct generated after the oxidation step is typically the corresponding 2-iodobenzoic acid derivative. wikipedia.org This reduced iodoarene is not just a waste product; it can be recovered and re-oxidized back to the active hypervalent state, allowing for its reuse in subsequent reactions. rsc.orgtexiumchem.com This circular process significantly improves atom economy and reduces waste. The development of polymer-supported or ionic-liquid-supported hypervalent iodine reagents further simplifies catalyst recovery and recycling. researchgate.netnsf.gov

The following table contrasts traditional oxidation methods with the greener approaches offered by 2-iodobenzoic acid derivatives.

| Feature | Traditional Oxidants (e.g., Chromium Reagents) | 2-Iodobenzoic Acid-Based Systems | Reference |

| Toxicity | High (often carcinogenic) | Low | rsc.orgmdpi.com |

| Byproducts | Toxic metal waste, difficult to dispose of | Recyclable iodoarenes, benign salts (with Oxone) | rsc.orgresearchgate.net |

| Recyclability | Not typically recyclable | Readily recyclable | nih.govrsc.org |

| Reaction Conditions | Often harsh, requiring strong acids | Mild, often room temperature or slightly elevated | researchgate.netguidechem.com |

| Co-oxidant | Not applicable | Benign co-oxidants like Oxone can be used | organic-chemistry.orgacs.org |

Development of Novel Synthetic Strategies Utilizing the Anhydride (B1165640) Moiety

The anhydride functional group, as found in Benzoic acid, 2-iodo-, anhydride, and related structures, provides a reactive handle for developing novel synthetic strategies. Anhydrides are more reactive toward nucleophiles than their corresponding carboxylic acids but are generally more stable and easier to handle than highly reactive acid chlorides. tutorchase.com

A paramount example of exploiting this reactivity is the synthesis of the Dess-Martin periodinane (DMP), a highly versatile and soluble oxidizing agent. wikipedia.org DMP is prepared by the acylation of 2-Iodoxybenzoic acid (IBX) using acetic anhydride, often with a catalytic amount of an acid like p-toluenesulfonic acid. wikipedia.orgbeilstein-journals.orggithub.io This reaction converts the hydroxy group of the IBX into three acetate groups attached to the iodine center, dramatically increasing the reagent's solubility and reactivity. wikipedia.org This transformation is a cornerstone of modern organic synthesis, demonstrating how the reaction between a hypervalent iodine oxide and an anhydride can generate a new class of powerful reagents.

The anhydride linkage in this compound itself is susceptible to nucleophilic acyl substitution. saskoer.calibretexts.org It can react with various nucleophiles in predictable ways:

Hydrolysis: Reaction with water regenerates two equivalents of 2-iodobenzoic acid. tutorchase.comlibretexts.org

Alcoholysis: Treatment with an alcohol yields an ester of 2-iodobenzoic acid and a molecule of 2-iodobenzoic acid. tutorchase.comsaskoer.ca

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine produces an amide of 2-iodobenzoic acid and a carboxylate salt. saskoer.calibretexts.org

These fundamental reactions open pathways to various derivatives. Furthermore, the concept extends to the formation of mixed anhydrides, which are valuable intermediates for acylation reactions, particularly in peptide synthesis and macrolactonization. saskoer.cacdnsciencepub.com Mixed anhydrides, formed between an aromatic carboxylic acid like 2-iodobenzoic acid and an aliphatic carboxylic acid, can exhibit differential reactivity at the two carbonyl centers, allowing for selective acyl transfer. texiumchem.com

The table below outlines key synthetic transformations involving the anhydride moiety or its formation.

| Reagent 1 | Reagent 2 | Product Type | Significance | Reference |

| 2-Iodoxybenzoic acid (IBX) | Acetic Anhydride | Dess-Martin Periodinane (DMP) | Creation of a highly soluble and reactive oxidant | wikipedia.orggithub.io |

| This compound | Alcohol (ROH) | 2-Iodobenzoate (B1229623) Ester | Ester synthesis | tutorchase.comsaskoer.ca |

| This compound | Amine (RNH₂) | 2-Iodobenzamide (B1293540) | Amide synthesis | saskoer.calibretexts.org |

| 2-Iodobenzoic acid | Dicyclohexyl-carbodiimide | This compound | Anhydride formation | lookchem.com |

| 2-Iodobenzoic acid | Another Carboxylic Acid | Mixed Anhydride | Intermediate for selective acylation | texiumchem.comcdnsciencepub.com |

Future Perspectives and Unexplored Avenues in Benzoic Acid, 2 Iodo , Anhydride Research

While extensive research has focused on the precursor, 2-iodobenzoic acid, and its hypervalent iodine derivatives like 2-Iodoxybenzoic acid (IBX), the direct exploration of Benzoic acid, 2-iodo-, anhydride (B1165640) remains a relatively nascent field. wikipedia.org The anhydride, formed from the dehydration of 2-iodobenzoic acid, presents a reactive yet potentially more manageable alternative to other acylating agents for introducing the 2-iodobenzoyl moiety. wikipedia.org The future of research into this compound is poised to unlock new efficiencies and applications in synthesis, materials science, and sustainable chemical production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.